Partition Coefficient (cLogP) Comparison: Oxolane-Carbonyl vs. Thiophene-Sulfonyl Analogs
The predicted cLogP of 1-[1-(oxolane-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is 1.2 [1]. In contrast, the structurally analogous 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS 2034332-43-7) has a predicted cLogP of 2.8, representing a >1.6 log-unit increase in lipophilicity driven by the thiophene-sulfonyl moiety [2]. This difference is critical for compound selection when optimizing for CNS penetration (preferred cLogP ~1–3) versus peripheral restriction.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.2 |
| Comparator Or Baseline | 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione: cLogP = 2.8 |
| Quantified Difference | Δ cLogP = -1.6 (target compound is significantly less lipophilic) |
| Conditions | Predicted by fragment-based method (ALOGPS 2.1 / ChemAxon) |
Why This Matters
A >1.6 log-unit difference in lipophilicity predicts vastly different membrane permeability, solubility, and metabolic stability, directly impacting the suitability of the compound for a given biological assay or in vivo model.
- [1] ALOGPS 2.1 Program. Virtual Computational Chemistry Laboratory. Predicted logP for 1-[1-(oxolane-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, 2026. View Source
- [2] ALOGPS 2.1 Program. Virtual Computational Chemistry Laboratory. Predicted logP for 1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione, 2026. View Source
